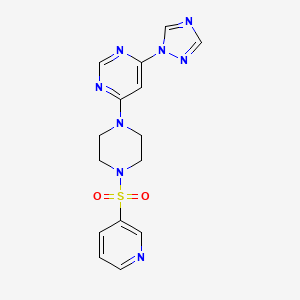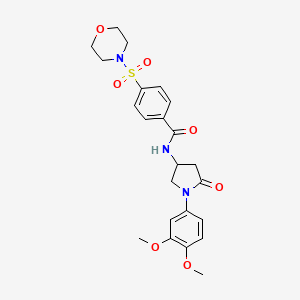![molecular formula C15H18N4O2 B2556594 4-(cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide CAS No. 439121-02-5](/img/structure/B2556594.png)
4-(cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a cyclopropylcarbonyl group, an imidazole ring, and a pyrrole ring. These groups are common in many biologically active compounds and could potentially have interesting properties.
Synthesis Analysis
While I couldn’t find the specific synthesis for this compound, both imidazoles and pyrroles are well-studied classes of compounds and there are many methods available for their synthesis1. The specific method would depend on the starting materials and the desired substitution pattern.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. Both imidazole and pyrrole rings are aromatic and planar, which could influence the overall shape of the molecule.Chemical Reactions Analysis
Again, while I couldn’t find specific reactions for this compound, both imidazoles and pyrroles are known to undergo a variety of chemical reactions. For example, imidazoles can act as nucleophiles in substitution reactions, while pyrroles can undergo electrophilic aromatic substitution2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the imidazole and pyrrole rings could make the compound more polar and potentially increase its solubility in water.Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been used in various chemical synthesis studies. For instance, it's involved in reactions like functionalization reactions with pyrazole derivatives (Yıldırım, Kandemirli, & Demir, 2005) and cyclocondensation reactions (Sokolov, Aksinenko, & Martynov, 2014). These reactions are pivotal in creating novel heterocyclic compounds.
Application in Catalysis
- The compound and its derivatives have been used in catalyst-free synthesis processes. For example, a study demonstrated the synthesis of benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamide derivatives using a catalyst-free method, highlighting its potential in green chemistry applications (Shaabani, Seyyedhamzeh, Ganji, & Ng, 2014).
Anticancer Research
- In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their anticancer properties. For instance, focused compound libraries derived from a related pyrrole alkaloid showed potential as inhibitors of cell growth in various cancer cell lines (Dyson, Wright, Young, Sakoff, & McCluskey, 2014).
Structural and Electronic Properties
- The compound's structural and electronic properties have been studied in detail, providing insights into its behavior in different chemical environments. For example, a study on the crystal structures of related compounds examined the delocalization of π-electron density within various rings, which is critical for understanding their reactivity (Boechat, Carvalho, Quaresma, Wardell, & Wardell, 2016).
Drug Development and Medicinal Chemistry
- The compound's derivatives have been explored in drug development, particularly in the design of molecules with potential therapeutic applications. For example, derivatives have been studied for their potential as JNK inhibitors, which are relevant in treating neurodegenerative diseases (Jang, Oh, Cho, Yang, Moon, Im, & Hah, 2020).
Safety And Hazards
The safety and hazards of this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
Future research could involve studying the biological activity of this compound, optimizing its synthesis, or investigating its physical and chemical properties in more detail.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, more specific information or experimental data would be needed.
properties
IUPAC Name |
4-(cyclopropanecarbonyl)-N-(3-imidazol-1-ylpropyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-14(11-2-3-11)12-8-13(18-9-12)15(21)17-4-1-6-19-7-5-16-10-19/h5,7-11,18H,1-4,6H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRRREBNAPMKFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CNC(=C2)C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2556513.png)
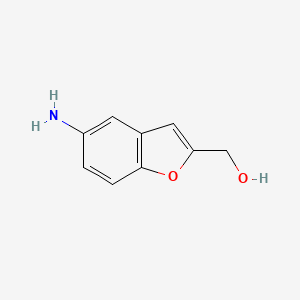
![1-[1-(cyclohexylcarbonyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2556516.png)
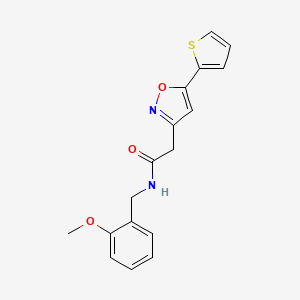


![(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2556522.png)
![3-(4-methoxybenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2556523.png)
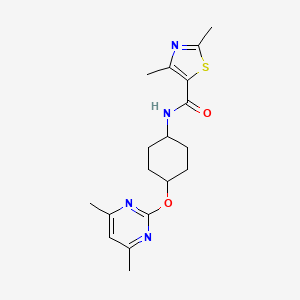
![N-(4-ethylbenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2556525.png)
![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2556526.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2556527.png)
